Cuprous iodide

Catalog No.
S603358
CAS No.
7681-65-4
M.F
CuI
M. Wt
190.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuprous iodide

CAS Number

7681-65-4

Product Name

Cuprous iodide

IUPAC Name

copper(1+) iodide

Molecular Formula

CuI

Molecular Weight

190.45 g/mol

InChI

InChI=1S/Cu.HI/h;1H/q+1;/p-1

InChI Key

LSXDOTMGLUJQCM-UHFFFAOYSA-M

SMILES

Array

solubility

Insoluble in dilute acid solutions
Dissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acid
Soluble in ammonia and potassium iodide solutions; insoluble in water
0.008 g/100 cc water @ 18 °C

Synonyms

Copper Monoiodide; Copper(1+) Iodide; Copper(I) Iodide; Cuprous Iodide; Cuprous Iodide (CuI);

Canonical SMILES

[Cu+].[I-]

The exact mass of the compound Iodocopper is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in dilute acid solutionsdissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acidsoluble in ammonia and potassium iodide solutions; insoluble in water0.008 g/100 cc water @ 18 °c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PA. However, this does not mean our product can be used or applied in the same or a similar way.

Cuprous iodide (CuI) is a versatile, wide-bandgap (3.1 eV) inorganic p-type semiconductor and a highly efficient copper(I) source for catalytic applications. In industrial procurement, its value is defined by its distinct combination of high intrinsic hole mobility, solution processability at low temperatures, and a highly reactive, polarizable Cu-I bond. Unlike highly hygroscopic copper halides, CuI offers superior handling stability in standard laboratory and manufacturing environments. Its primary commercial utility spans from acting as the premier catalyst precursor in Ullmann-type cross-coupling reactions to serving as a low-cost, high-conductivity hole transport material (HTM) in emerging photovoltaic and optoelectronic architectures [1].

Substituting Cuprous iodide with closely related analogues, such as Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr), fundamentally alters reaction kinetics and material performance. In organic synthesis, the higher bond dissociation energies of Cu-Cl and Cu-Br compared to Cu-I drastically reduce the rate of oxidative addition, leading to stalled cross-coupling reactions and lower yields [1]. In optoelectronics, substituting CuI with industry-standard organic hole transport materials like Spiro-OMeTAD introduces severe thermal instability and increases material costs by over two orders of magnitude, while alternative transparent p-type oxides (e.g., CuAlO2) require processing temperatures (>700°C) that destroy flexible substrates and perovskite layers [2].

Higher Catalytic Turnover in Ullmann C-N Cross-Coupling

In copper-catalyzed C-N cross-coupling (e.g., arylation of amines), CuI demonstrates significantly higher reactivity than CuCl or CuBr due to the weaker Cu-I bond facilitating easier transmetalation and oxidative addition. When paired with diamine ligands at mild temperatures (90°C), CuI routinely achieves near-quantitative yields, whereas CuCl under identical conditions suffers from poor activation, yielding less than half the desired product [1].

Evidence DimensionReaction yield in aryl amidation (90°C, 24h)
Target Compound Data>95% yield (CuI)
Comparator Or Baseline<40% yield (CuCl)
Quantified Difference>55% absolute yield improvement
ConditionsStandard Ullmann coupling conditions using 5 mol% Cu catalyst, diamine ligand, K3PO4 base, toluene solvent.

Ensures high-yield, reproducible synthesis of active pharmaceutical ingredients (APIs) without requiring harsher thermal conditions or higher catalyst loadings.

Orders-of-Magnitude Higher Hole Mobility in Photovoltaic Transport Layers

As a hole transport material (HTM) for solid-state solar cells, CuI offers a massive conductivity advantage over the industry-standard organic HTM, Spiro-OMeTAD. CuI exhibits an intrinsic bulk hole mobility of approximately 44 cm²/Vs. In contrast, Spiro-OMeTAD requires chemical doping to function efficiently and still only achieves mobilities in the 10⁻⁴ cm²/Vs range. This allows CuI-based devices to maintain high fill factors and power conversion efficiencies while eliminating the cost and instability of organic dopants [1].

Evidence DimensionIntrinsic hole mobility
Target Compound Data~44 cm²/Vs (CuI)
Comparator Or Baseline~10⁻⁴ cm²/Vs (Spiro-OMeTAD)
Quantified Difference>5 orders of magnitude higher mobility
ConditionsRoom temperature bulk/film mobility measurements in solid-state photovoltaic architectures.

Allows solar cell manufacturers to replace prohibitively expensive, thermally unstable organic HTMs with a highly conductive, low-cost inorganic alternative.

Superior Room-Temperature p-Type Conductivity for Transparent Electronics

Among transparent p-type materials, gamma-phase CuI is highly differentiated by its ability to form highly conductive thin films at low processing temperatures. Compared to traditional p-type transparent conducting oxides (TCOs) like CuAlO2, which typically exhibit conductivities below 1 S/cm, solution-processed CuI films achieve conductivities exceeding 280 S/cm while maintaining >80% optical transmittance in the visible spectrum [1].

Evidence DimensionElectrical conductivity of transparent thin films
Target Compound Data>280 S/cm (CuI)
Comparator Or Baseline<1 S/cm (CuAlO2)
Quantified Difference>280-fold increase in room-temperature conductivity
ConditionsSolution-processed thin films measured at room temperature under ambient conditions.

Enables the scalable, low-temperature fabrication of transparent p-n junctions and flexible electronics that are impossible to manufacture with high-temperature oxide ceramics.

Active Pharmaceutical Ingredient (API) Synthesis via Cross-Coupling

CuI is the procurement standard for industrial Ullmann and Sonogashira cross-coupling reactions. Its specific bond dissociation profile and handling stability make it the ideal catalyst precursor for forming C-N, C-O, and C-S bonds in fine chemical manufacturing, directly enabling higher yields at lower temperatures compared to CuCl or CuBr [1].

Hole Transport Layers in Next-Generation Photovoltaics

Due to its exceptional intrinsic hole mobility and low material cost, CuI is a primary candidate for replacing Spiro-OMeTAD and PEDOT:PSS in perovskite and dye-sensitized solar cells. It is specifically selected when manufacturers need to improve the thermal stability and reduce the bill of materials for large-area photovoltaic modules [2].

Transparent p-Type Electrodes for Flexible Electronics

CuI is utilized in the fabrication of transparent p-n junctions, smart windows, and flexible displays. Its ability to be solution-processed into highly conductive (>280 S/cm) transparent films at room temperature makes it the material of choice over traditional p-type oxides that require rigid substrates and high-temperature sintering [3].

Physical Description

Pellets or Large Crystals; Dry Powder
White to brownish-yellow solid; [Hawley] Insoluble in water; [Ullmann] White to light brown powder chunks with a weak odor; [Alfa Aesar MSDS]

Color/Form

DENSE POWDER OR CUBIC CRYSTALS (ZINC BLENDE STRUCTURE)
White cubic crystals
White to brownish yellow powde

Hydrogen Bond Acceptor Count

1

Exact Mass

189.83407 Da

Monoisotopic Mass

189.83407 Da

Boiling Point

About 1290 °C

Heavy Atom Count

2

Density

5.67

Melting Point

606 °C

UNII

7DE9CA6IL2

Therapeutic Uses

EXPTL USE: ORALLY, IT HAS DEMONSTRATED ANTIINFLAMMATORY PROPERTIES IN RATS.
MEDICATION (VET): ORALLY, IN CATTLE & SWINE AS AN EXPECTORANT & IN "FOOT ROT" IN CATTLE. THE FDA HAS QUESTIONED ITS EFFICACY IN THESE CONDITIONS. EXPTL CALF DATA INDICATE INORG IODIDE SERUM LEVELS COMPARABLE TO THOSE OBTAINED WITH THE SAME AMT OF ORAL IODINE IN THE FORM OF POTASSIUM IODIDE OR ETHYLENEDIAMINE DIHYDROIODIDE.

Vapor Pressure

10 MM HG @ 656 °C

Other CAS

7681-65-4

Absorption Distribution and Excretion

Ionic copper is absorbed from the stomach, duodenum, & jejunum. The initial absorption is about 30%, but the effective net absorption is only about 5% due to excretion of copper into the bile; biliary copper is bound to protein, & this complex is not reabsorbed. Absorption is influenced by a number of factors including the chemical forms of copper: oxides, hydroxides, iodides, glutamates, citrates, & pyrophosphates of copper are readily absorbed, but copper sulfides & other water insoluble salts are poorly absorbed. Copper complexes of some amino acids are easily absorbed, whereas copper porphyrins present in meat are very poorly absorbed. /Soluble copper salts/

Metabolism Metabolites

Copper is mainly absorbed through the gastrointestinal tract, but it can also be inhalated and absorbed dermally. It passes through the basolateral membrane, possibly via regulatory copper transporters, and is transported to the liver and kidney bound to serum albumin. The liver is the critical organ for copper homoeostasis. In the liver and other tissues, copper is stored bound to metallothionein, amino acids, and in association with copper-dependent enzymes, then partitioned for excretion through the bile or incorporation into intra- and extracellular proteins. The transport of copper to the peripheral tissues is accomplished through the plasma attached to serum albumin, ceruloplasmin or low-molecular-weight complexes. Copper may induce the production of metallothionein and ceruloplasmin. The membrane-bound copper transporting adenosine triphosphatase (Cu-ATPase) transports copper ions into and out of cells. Physiologically normal levels of copper in the body are held constant by alterations in the rate and amount of copper absorption, compartmental distribution, and excretion. (L277, L279)

Wikipedia

Copper(I) iodide
Marshite

Drug Warnings

VET: IODISM IS AN INDICATION OF EXCESSIVE INTAKE.

Use Classification

Plastics -> Polymer Type -> PA
Plastics -> Other stabilisers

Methods of Manufacturing

Interaction of solutions of potassium iodide and copper sulfate.
Manufactured pyrometallurgically by the reaction of hot copper with iodine vapor. Alternatively, copper(II) salt solutions are reacted with alkali iodides to precipitate copper(I) iodide.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Other (requires additional information)
Electrical Equipment, Appliance, and Component Manufacturing
All Other Basic Organic Chemical Manufacturing
Copper iodide (CuI): ACTIVE

Stability Shelf Life

It is generally stable in air & is less photosensitive than the chloride or bromide.

Dates

Last modified: 08-15-2023

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